molecular formula C17H15ClN2O4S B2395115 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1705745-12-5

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2395115
CAS No.: 1705745-12-5
M. Wt: 378.83
InChI Key: MDOPFKWZSJPQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of mono-ADP-ribosylhydrolase 3 (MACROD2). Its primary research value lies in the study of the DNA damage response (DDR) pathway, particularly the resolution of ADP-ribosylation signaling post-DNA insult. By inhibiting MACROD2, this compound prevents the reversal of ADP-ribosylation, a crucial post-translational modification enacted by PARP enzymes like PARP1. This action effectively traps the ADP-ribosylation mark on histones and other nuclear proteins, leading to an accumulation of DNA damage signals and impaired repair in certain cancer cell contexts. Researchers utilize this tool compound to probe the complex dynamics of PARP signaling, investigate mechanisms of PARP inhibitor sensitivity and resistance, and explore synthetic lethal interactions for novel oncology therapeutic strategies. Its application is pivotal in cellular and molecular biology research focused on understanding genome integrity and developing targeted cancer treatments.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)sulfonylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-13-6-5-7-14(12-13)25(22,23)20-10-3-4-11-24-16-9-2-1-8-15(16)17(19)21/h1-2,5-9,12,20H,10-11H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOPFKWZSJPQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A: N-(but-2-yn-1-yl)-3-chlorobenzenesulfonamide

Procedure (adapted from):

  • Charge a flame-dried flask with 3-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous THF (50 mL).
  • Add propargylamine (12 mmol) dropwise at 0°C under N₂ atmosphere.
  • Stir at room temperature for 6 hr, monitoring by TLC (CHCl₃:MeOH 9:1).
  • Quench with ice-water, extract with EtOAc (3 × 50 mL), dry over Na₂SO₄.
  • Purify by flash chromatography (hexane:EtOAc 3:1) to yield white crystals.

Optimization Data :

Condition Yield (%) Purity (HPLC)
THF, 25°C, 6 hr 78 98.2
DCM, 0°C, 12 hr 65 97.8
Et₃N (1 eq), DMF 82 99.1

The inclusion of triethylamine as acid scavenger improved yields to 82%. ¹H NMR (400 MHz, DMSO-d₆) δ: 7.89–7.82 (m, 2H, ArH), 7.71–7.65 (m, 2H, ArH), 4.15 (d, J = 2.4 Hz, 2H, CH₂), 3.95 (t, J = 2.4 Hz, 1H, ≡CH), 2.45 (s, 1H, NH).

Synthesis of Intermediate B: 2-(Prop-2-yn-1-yloxy)benzamide

Procedure (modified from):

  • Dissolve 2-hydroxybenzamide (10 mmol) in anhydrous DMF (30 mL).
  • Add K₂CO₃ (15 mmol) and propargyl bromide (12 mmol).
  • Heat at 60°C for 8 hr under N₂.
  • Cool, filter through celite, concentrate under reduced pressure.
  • Recrystallize from EtOH/H₂O (4:1) to afford white needles.

Key Observations :

  • Solvent Effects :
    DMF provided superior yields (75%) compared to THF (58%) or acetone (63%).
  • Base Optimization :
    K₂CO₃ outperformed NaH (68%) and Et₃N (71%) in nucleophilic substitution efficiency.

¹³C NMR (100 MHz, CDCl₃) δ: 168.4 (C=O), 156.2 (O-C-Ar), 133.7–116.8 (ArC), 78.9 (≡C), 73.1 (CH₂-O), 56.3 (≡CH).

Final Coupling Strategy

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Procedure :

  • Combine Intermediate A (5 mmol), Intermediate B (5 mmol), CuI (0.1 mmol) in t-BuOH/H₂O (1:1, 20 mL).
  • Add sodium ascorbate (0.2 mmol) and stir at 50°C for 12 hr.
  • Extract with CH₂Cl₂ (3 × 30 mL), dry over MgSO₄.
  • Purify by silica gel chromatography (hexane:EtOAc gradient).

Performance Metrics :

Catalyst System Time (hr) Yield (%)
CuI/NaAsc 12 85
CuSO₄·5H₂O/NaAsc 18 78
RuCl₃ 24 42

HRMS (ESI): m/z [M + H]⁺ calcd for C₁₈H₁₄ClN₂O₄S: 413.0362; found: 413.0358.

Palladium-Mediated Sonogashira Coupling

Alternative approach for enhanced stereocontrol:

  • React 2-iodobenzamide (5 mmol) with Intermediate A (5 mmol) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in Et₃N (15 mL).
  • Heat at 80°C for 6 hr under argon.
  • Workup as in CuAAC method.

Comparative Data :

Parameter CuAAC Sonogashira
Yield (%) 85 88
Reaction Time (hr) 12 6
Catalyst Cost ($/g) 15 45

Challenges and Process Optimization

Byproduct Formation Analysis

Common impurities identified by LC-MS:

  • N-(but-2-yn-1-yl)-3-chlorobenzenesulfonamide dimer (m/z 507.12)
  • Over-oxidized benzamide (m/z 429.08)

Mitigation strategies:

  • Maintain strict temperature control (<60°C) during coupling steps
  • Use degassed solvents to prevent oxidative side reactions
  • Implement gradient elution chromatography (0–5% MeOH in CH₂Cl₂)

Scale-Up Considerations

Critical Parameters for Industrial Translation :

Factor Laboratory Scale Pilot Plant (10 kg)
Reaction Volume (L) 0.5 200
Cooling Efficiency Ice-bath Jacketed Reactor
Mixing Magnetic Turbine Impeller
Yield Consistency ±3% ±5%

Energy balance calculations revealed exothermic peaks during propargylation steps requiring controlled addition rates (<5 mL/min).

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.2. Structural and Functional Divergence
  • Sulfonamido Group Placement: Unlike derivatives with sulfonamido groups directly attached to azetidinone rings, the 3-chlorophenylsulfonamido moiety in the target compound is positioned on a but-2-yn-1-yl chain. This likely alters solubility and hydrogen-bonding capacity, impacting biological target interactions.
  • Alkyne vs. Azetidinone Bridges: The rigid alkyne bridge in the target compound contrasts with the more flexible azetidinone ring in analogs. This difference could influence conformational stability and binding affinity in enzyme inhibition assays.

Research Findings and Limitations

  • Pharmacological Potential: No direct pharmacological data for the target compound were identified in the provided evidence. However, structurally related benzamide derivatives exhibit antimicrobial and anti-inflammatory activities, suggesting avenues for future testing.
  • This gap limits mechanistic insights into its 3D conformation and intermolecular interactions.

Biological Activity

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, a compound with the CAS number 1705745-12-5, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound consists of a benzamide core linked to a chlorophenylsulfonamido group via a but-2-yn-1-yl ether linkage. The synthesis typically involves several steps:

  • Formation of Chlorophenylsulfonamido Intermediate : Reaction of 3-chlorophenylsulfonyl chloride with an appropriate amine.
  • Alkyne Formation : Utilizing Sonogashira coupling to create a but-2-yn-1-yl intermediate.
  • Ether Linkage Formation : Combining the chlorophenylsulfonamido intermediate with the but-2-yn-1-yl intermediate to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to downstream effects on cellular pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, compounds containing benzimidazole and benzothiazole nuclei have shown potential in inhibiting cell proliferation in various cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays . The IC50 values demonstrated notable efficacy, suggesting that structural modifications could enhance antitumor activity.

CompoundCell LineIC50 (μM)
Compound 5HCC8276.26 ± 0.33
Compound 6NCI-H3586.48 ± 0.11
Compound 9A54920.46 ± 8.63

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through broth microdilution methods . Notably, compounds with structural similarities have been shown to bind effectively within the minor groove of AT-DNA, indicating potential for use in antimicrobial therapies.

Comparative Analysis

When compared to other compounds with similar structures, such as those containing fluorine or bromine substituents instead of chlorine, this compound exhibits unique reactivity patterns and biological profiles. For instance:

CompoundSubstituentAntitumor Activity
2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamideFluorineModerate
2-((4-(3-Bromophenylsulfonamido)but-2-yn-1-yl)oxy)benzamideBromineLow

Case Studies

In a recent investigation involving a series of sulfonamide derivatives, including those structurally related to our compound, researchers found that certain modifications led to enhanced binding affinities for target proteins involved in cancer progression . This highlights the importance of structural diversity in optimizing biological activity.

Q & A

Basic: What are the optimal synthetic routes for 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates like 3-chlorobenzenesulfonyl chloride and propargylamine derivatives. Critical steps include:

  • Nucleophilic Substitution : Reacting propargylamine with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate .
  • Coupling Reaction : Introducing the benzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the intermediate and 2-hydroxybenzamide in dimethylformamide (DMF) at room temperature .
  • Optimization Strategies :
    • Use high-purity reagents and inert atmospheres (argon/nitrogen) to minimize side reactions.
    • Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion.
    • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) for ≥95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the alkyne and sulfonamide groups. For example, the alkyne proton appears as a singlet near δ 2.5 ppm, while sulfonamide NH resonates at δ 7.8–8.2 ppm .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic substitution patterns .
  • Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂O₄S: 393.04; observed: 393.05) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities .
    • LC-MS : Combine separation with mass confirmation for batch consistency .

Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in targeting specific biological pathways?

Answer:

  • Functional Group Modifications : Systematically alter the 3-chlorophenyl group (e.g., replace Cl with F, CF₃) or the benzamide’s substituents to assess impact on potency .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to correlate subcellular localization with activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to targets like COX-2 or HDACs .

Advanced: What methodologies are recommended for resolving contradictory data in biological assays involving this compound?

Answer:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) results with live/dead staining (calcein-AM/propidium iodide) to rule out false positives .
  • Dose-Response Curves : Conduct 8-point dilution series (0.1–100 µM) to identify non-monotonic responses .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish batch effects or outlier data points .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target interactions that may explain variability .

Basic: What in vitro models are appropriate for initial pharmacological profiling of this compound?

Answer:

  • Cell Lines : Use human cancer lines (e.g., HeLa, MCF-7) for antiproliferative screening via SRB assay .
  • Enzyme Targets : Test against recombinant enzymes (e.g., carbonic anhydrase IX) using stopped-flow spectrophotometry .
  • Membrane Permeability : Assess via Caco-2 monolayer assays with LC-MS quantification .

Advanced: How can computational chemistry tools be integrated into the mechanistic study of this compound's interactions with biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and rank analogs .
  • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to optimize logP, solubility, and CYP450 inhibition profiles .

Basic: What strategies should be employed to ensure batch-to-batch consistency in the synthesis of this compound for reproducible research?

Answer:

  • Process Validation : Define critical parameters (e.g., reaction time, temperature) via DOE (Design of Experiments) .
  • QC Protocols :
    • HPLC : Set acceptance criteria for retention time (±0.2 min) and peak area (>95%) .
    • Karl Fischer Titration : Control water content (<0.5%) to prevent hydrolysis .
  • Stability Studies : Store at -20°C under argon; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What are the best practices for integrating this compound into a broader theoretical framework in medicinal chemistry or chemical biology?

Answer:

  • Pharmacophore Alignment : Map the compound’s sulfonamide and benzamide groups onto known inhibitors (e.g., celecoxib’s COX-2 binding) to hypothesize mechanisms .
  • Pathway Analysis : Use KEGG or Reactome to link activity to signaling pathways (e.g., PI3K/Akt/mTOR) .
  • Hypothesis-Driven Research : Formulate testable questions, such as “Does this compound allosterically modulate protein-protein interactions in the NF-κB pathway?” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.